molecular formula C13H11ClN2O3 B3018514 Ethyl 4-(4-chloroanilino)-3-cyano-2-oxo-3-butenoate CAS No. 1164478-54-9

Ethyl 4-(4-chloroanilino)-3-cyano-2-oxo-3-butenoate

Cat. No.: B3018514
CAS No.: 1164478-54-9
M. Wt: 278.69
InChI Key: RDSLLTOXOSRSPR-CMDGGOBGSA-N
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Description

Ethyl 4-(4-chloroanilino)-3-cyano-2-oxo-3-butenoate is an organic compound with a complex structure that includes a cyano group, a chloroaniline moiety, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chloroanilino)-3-cyano-2-oxo-3-butenoate typically involves the reaction of ethyl cyanoacetate with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chloroanilino)-3-cyano-2-oxo-3-butenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Ethyl 4-(4-chloroanilino)-3-cyano-2-oxo-3-butenoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chloroanilino)-3-cyano-2-oxo-3-butenoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and the chloroaniline moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroaniline: A simpler compound with similar structural features but lacking the cyano and ester groups.

    Ethyl cyanoacetate: Contains the cyano and ester groups but lacks the chloroaniline moiety.

    4-Chloro-3-nitroaniline: Similar in structure but with a nitro group instead of a cyano group.

Uniqueness

Ethyl 4-(4-chloroanilino)-3-cyano-2-oxo-3-butenoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyano group, chloroaniline moiety, and ethyl ester makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl (E)-4-(4-chloroanilino)-3-cyano-2-oxobut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-2-19-13(18)12(17)9(7-15)8-16-11-5-3-10(14)4-6-11/h3-6,8,16H,2H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSLLTOXOSRSPR-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C(=C/NC1=CC=C(C=C1)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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